Cas no 1221931-40-3 (tert-Butyl 2-Chloro-6,7-dihydrothiazolo5,4-cpyridine-5(4H)-carboxylate)

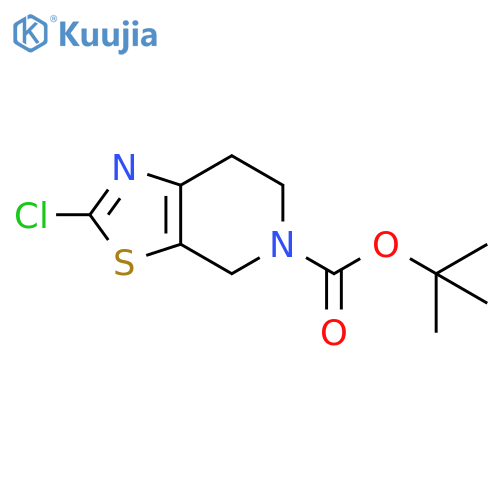

1221931-40-3 structure

商品名:tert-Butyl 2-Chloro-6,7-dihydrothiazolo5,4-cpyridine-5(4H)-carboxylate

tert-Butyl 2-Chloro-6,7-dihydrothiazolo5,4-cpyridine-5(4H)-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

- AK100748

- ANW-69961

- CTK8C3332

- KB-260300

- 5-Boc-2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine

- Thiazolo[5,4-c]pyridine-5(4H)-carboxylic acid, 2-chloro-6,7-dihydro-, 1,1-dimethylethyl ester

- tert-Butyl 2-chloro-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate

- TERT-BUTYL 2-CHLORO-4H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDINE-5-CARBOXYLATE

- DB-221982

- 2-Chloro-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylic acid tert-butyl ester

- BS-21263

- WYB93140

- D86988

- tert-butyl 2-chloro-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate

- 1221931-40-3

- tert-Butyl2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

- A891177

- SCHEMBL12234755

- DTXSID20738151

- CS-0312487

- tert-Butyl 2-Chloro-6,7-dihydrothiazolo5,4-cpyridine-5(4H)-carboxylate

-

- MDL: MFCD22381608

- インチ: InChI=1S/C11H15ClN2O2S/c1-11(2,3)16-10(15)14-5-4-7-8(6-14)17-9(12)13-7/h4-6H2,1-3H3

- InChIKey: PVRYZNJYTDBLDW-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)Cl

計算された属性

- せいみつぶんしりょう: 274.0542766g/mol

- どういたいしつりょう: 274.0542766g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 308

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 70.7Ų

tert-Butyl 2-Chloro-6,7-dihydrothiazolo5,4-cpyridine-5(4H)-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM122356-1g |

tert-butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate |

1221931-40-3 | 95%+ | 1g |

$*** | 2023-04-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1383157-1g |

tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate |

1221931-40-3 | 98% | 1g |

¥2583.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y1257319-1g |

Thiazolo[5,4-c]pyridine-5(4H)-carboxylic acid, 2-chloro-6,7-dihydro-, 1,1-dimethylethyl ester |

1221931-40-3 | 98% | 1g |

$265 | 2024-06-08 | |

| A2B Chem LLC | AA55396-5g |

tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4h)-carboxylate |

1221931-40-3 | 98% | 5g |

$499.00 | 2024-04-20 | |

| Ambeed | A343451-1g |

tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate |

1221931-40-3 | 95% | 1g |

$150.0 | 2025-03-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX4456-5g |

tert-butyl 2-chloro-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylate |

1221931-40-3 | 95% | 5g |

¥6133.0 | 2024-04-25 | |

| A2B Chem LLC | AA55396-1g |

tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4h)-carboxylate |

1221931-40-3 | 98% | 1g |

$176.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX4456-1.0g |

tert-butyl 2-chloro-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylate |

1221931-40-3 | 95% | 1.0g |

¥2044.0000 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX4456-5.0g |

tert-butyl 2-chloro-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylate |

1221931-40-3 | 95% | 5.0g |

¥6133.0000 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1257319-500mg |

Thiazolo[5,4-c]pyridine-5(4H)-carboxylic acid, 2-chloro-6,7-dihydro-, 1,1-dimethylethyl ester |

1221931-40-3 | 98% | 500mg |

$170 | 2025-02-20 |

tert-Butyl 2-Chloro-6,7-dihydrothiazolo5,4-cpyridine-5(4H)-carboxylate 関連文献

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

2. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

1221931-40-3 (tert-Butyl 2-Chloro-6,7-dihydrothiazolo5,4-cpyridine-5(4H)-carboxylate) 関連製品

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1221931-40-3)tert-Butyl 2-Chloro-6,7-dihydrothiazolo5,4-cpyridine-5(4H)-carboxylate

清らかである:99%

はかる:1g

価格 ($):223.0